Hepta-1,5-diene-3,4-diol

Description

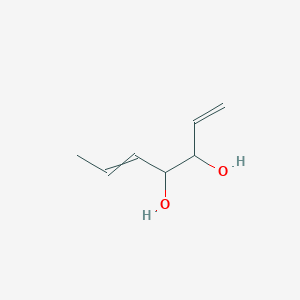

Hepta-1,5-diene-3,4-diol, also known as andytriol (compound 6), is a polyketide-derived metabolite first isolated from the fungus Aspergillus variecolor (imperfect state of Emericella variecolor) . Structurally, it features a seven-carbon chain with conjugated double bonds at positions 1,5 and vicinal diol groups at positions 3,4. A key intermediate in fungal biosynthesis, it serves as a precursor to benzyl alcohol/salicylaldehyde-type metabolites such as varioxirane and varitriol . Its enantiomer, ent-6, has been synthesized via Sharpless kinetic resolution and Horner-Wadsworth-Emmons reactions, supporting proposed biosynthetic pathways .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

hepta-1,5-diene-3,4-diol |

InChI |

InChI=1S/C7H12O2/c1-3-5-7(9)6(8)4-2/h3-9H,2H2,1H3 |

InChI Key |

ADXMFHMYYFZEGM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(C=C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Heptadiene-3,4-diol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1,5-heptadiene. In this method, 1,5-heptadiene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,5-heptadiene-3,4-diol .

Industrial Production Methods: Industrial production of 1,5-heptadiene-3,4-diol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,5-Heptadiene-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Reduction: The double bonds can be reduced to form saturated diols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products:

Oxidation: Formation of 1,5-heptadiene-3,4-dione.

Reduction: Formation of 1,5-heptanediol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Heptadiene-3,4-diol has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a precursor in the synthesis of biologically active compounds.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-heptadiene-3,4-diol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to form single bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

7-Azido-hepta-1,5-diene-3,4-diol (Compound 224)

- Structure : This derivative replaces a hydroxyl group with an azide (-N₃) substituent, retaining the hepta-1,5-diene backbone .

- Synthesis: Derived from methyl α-D-mannopyranoside via allylic azide rearrangement and cycloaddition, yielding pyrrolidine-triazoline intermediates .

- Applications: Serves as a precursor to piperidine iminosugars (e.g., compound 227), which mimic β-D-ribopyranose and are studied for glycosidase inhibition .

- Contrast : The azide group introduces reactivity for click chemistry, unlike the diol functionality in andytriol, which prioritizes biosynthetic branching .

1,5-Diheteroarylpenta-1,4-dien-3-ones (Compounds 40–43)

- Structure : These compounds feature a five-carbon chain (penta-1,4-diene) with a ketone at position 3 and heteroaryl substituents (e.g., pentyl, hexyl) at positions 1 and 5 .

- Synthesis : Prepared via alkylation of penta-1,4-dien-3-one, yielding derivatives with >95% HPLC purity .

- Contrast : The ketone moiety and shorter chain reduce polarity compared to hepta-1,5-diene-3,4-diol, altering solubility and biological interactions .

Hexa-1,5-diene-3,4-diol

- Structure : A six-carbon analog of andytriol, with diol groups at positions 3,4 and terminal double bonds .

- Synthesis: Sourced from (R,R)-hexa-1,5-diene-3,4-diol via bidirectional olefin metathesis, enabling lactone synthesis (e.g., stagonolide E) .

- Applications : Used in macrolactonization for ten-membered ring lactones, with applications in natural product synthesis .

- Contrast : The shorter chain length limits conjugation effects, reducing stability in certain reactions compared to the hepta derivative .

Comparative Data Table

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.